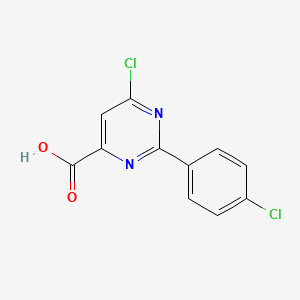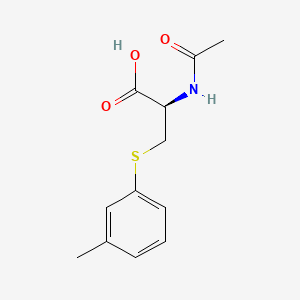![molecular formula C17H16BrNO4 B13442523 (1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[86101,1206,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde is a complex organic compound characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Bromination: Introduction of the bromine atom at the 7th position.
Methoxylation: Addition of a methoxy group at the 8th position.
Cyclization: Formation of the tetracyclic structure through a series of cyclization reactions.
Oxidation: Introduction of the oxo group at the 14th position.
Formylation: Addition of the formyl group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Addition: Nucleophilic addition to the formyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide.
Addition: Grignard reagents for nucleophilic addition.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde involves interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Gene Expression: Influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-7-chloro-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde
- (1S)-7-fluoro-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde
Uniqueness
The uniqueness of (1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H16BrNO4 |
|---|---|
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde |
InChI |
InChI=1S/C17H16BrNO4/c1-22-13-7-12-15-11(16(13)18)8-19(9-20)5-4-17(15)3-2-10(21)6-14(17)23-12/h2-3,7,9,14H,4-6,8H2,1H3/t14?,17-/m0/s1 |
InChI-Schlüssel |
YLJGRXPIIRKMCQ-JRZJBTRGSA-N |
Isomerische SMILES |
COC1=C(C2=C3C(=C1)OC4[C@@]3(CCN(C2)C=O)C=CC(=O)C4)Br |
Kanonische SMILES |
COC1=C(C2=C3C(=C1)OC4C3(CCN(C2)C=O)C=CC(=O)C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
![5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole](/img/structure/B13442444.png)
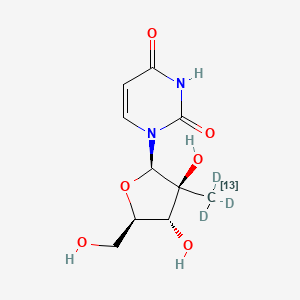
![N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B13442468.png)
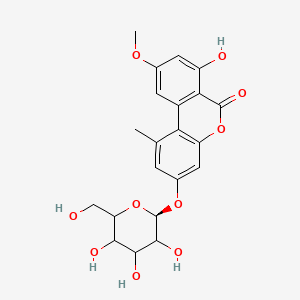

![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
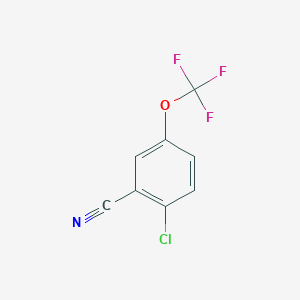
![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
